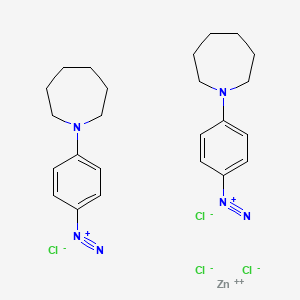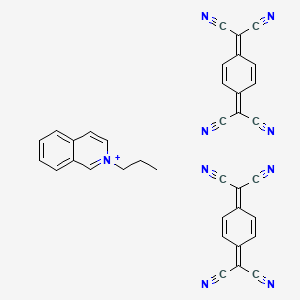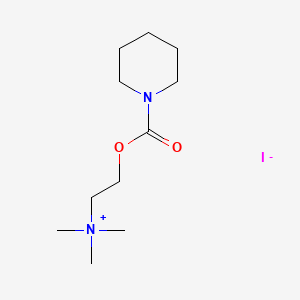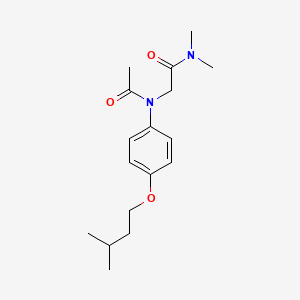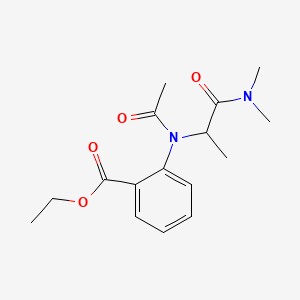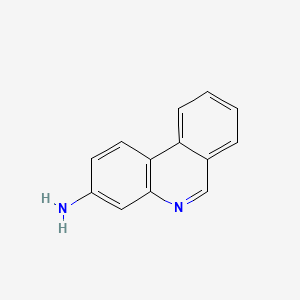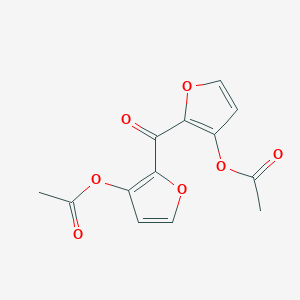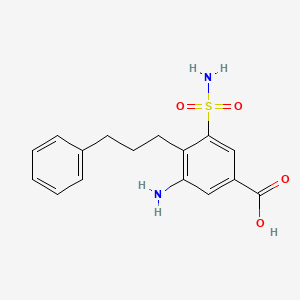![molecular formula C13H20N4O4 B13775171 N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)
N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’‘-(Methylene-p-phenylene)-bis-[N’-(2-hydroxyethyl)]urea: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of urea groups linked through a methylene bridge to a p-phenylene ring, with hydroxyethyl substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-(Methylene-p-phenylene)-bis-[N’-(2-hydroxyethyl)]urea typically involves the reaction of p-phenylenediamine with formaldehyde and N-(2-hydroxyethyl)urea under controlled conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the methylene bridge. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of N,N’‘-(Methylene-p-phenylene)-bis-[N’-(2-hydroxyethyl)]urea involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to achieve consistent results.
化学反应分析
Types of Reactions: N,N’‘-(Methylene-p-phenylene)-bis-[N’-(2-hydroxyethyl)]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; reactions may require the presence of a catalyst or specific reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
N,N’‘-(Methylene-p-phenylene)-bis-[N’-(2-hydroxyethyl)]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or reagent in biological assays. It may also have applications in the development of new biomaterials.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate or in drug delivery systems. Its unique structure may allow for targeted interactions with specific biological targets.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives. Its properties make it suitable for use in various industrial applications, including as a stabilizer or additive.
作用机制
The mechanism of action of N,N’‘-(Methylene-p-phenylene)-bis-[N’-(2-hydroxyethyl)]urea involves its interaction with specific molecular targets and pathways. The compound’s urea groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyethyl substituents may enhance the compound’s solubility and reactivity, allowing it to interact with a wide range of targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
N,N-Dimethyl-p-phenylenediamine: An aromatic amine used as an intermediate in dye production and as a reagent in chemical analysis.
N-(2-Hydroxyethyl)ethylenediamine: A compound used in the synthesis of ionic liquids and coordination polymers.
1,4-Benzenediamine, N-(1-methylethyl)-N’-phenyl-: Known for its use as an antioxidant in various industrial applications.
Uniqueness: N,N’‘-(Methylene-p-phenylene)-bis-[N’-(2-hydroxyethyl)]urea is unique due to its specific combination of functional groups and structural features. The presence of both urea and hydroxyethyl groups linked through a methylene bridge to a p-phenylene ring provides it with distinct chemical and physical properties. This uniqueness makes it valuable for a wide range of applications, from chemical synthesis to industrial uses.
属性
分子式 |
C13H20N4O4 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-3-[4-(2-hydroxyethylcarbamoylamino)-5-methylidenecyclohexa-1,3-dien-1-yl]urea |
InChI |
InChI=1S/C13H20N4O4/c1-9-8-10(16-12(20)14-4-6-18)2-3-11(9)17-13(21)15-5-7-19/h2-3,18-19H,1,4-8H2,(H2,14,16,20)(H2,15,17,21) |
InChI 键 |
YOAMMDGMFMLQEH-UHFFFAOYSA-N |
规范 SMILES |
C=C1CC(=CC=C1NC(=O)NCCO)NC(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


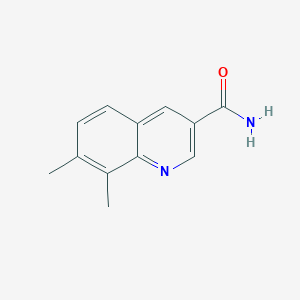
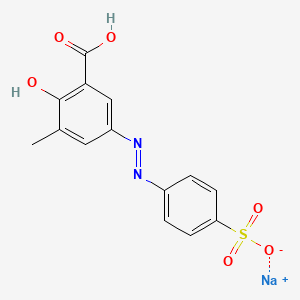
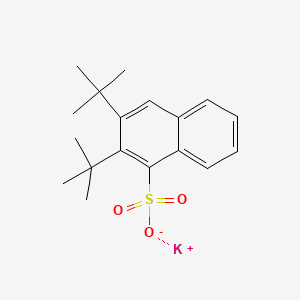
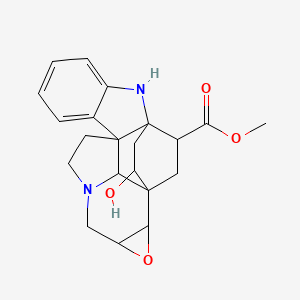
![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
